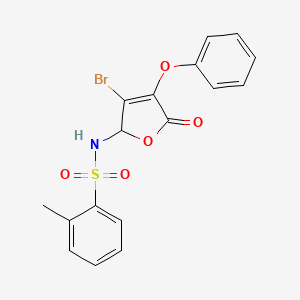
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H14BrNO5S and its molecular weight is 424.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₃BrO₄S
- Molecular Weight : 373.197 g/mol
- CAS Number : 88969-75-9
The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
- Formation of the furan ring : This is achieved through cyclization reactions involving phenolic compounds and appropriate bromo derivatives.
- Introduction of the sulfonamide group : This step typically involves the reaction of an amine with a sulfonyl chloride.
- Bromination : The introduction of bromine at the 3-position of the furan ring is crucial for enhancing biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Compound A | Moderate against E. coli | |
| Compound B | High against S. aureus | |
| N-(3-bromo...) | To be determined | This study |
Anticancer Activity
This compound has also been evaluated for anticancer activity. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study : A recent study assessed the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair, leading to cancer cell death.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to apoptosis.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
Propiedades
IUPAC Name |
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO5S/c1-11-7-5-6-10-13(11)25(21,22)19-16-14(18)15(17(20)24-16)23-12-8-3-2-4-9-12/h2-10,16,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOYKLTZCGUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2C(=C(C(=O)O2)OC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














